molecular formula C26H24ClN3O4S2 B11269857 ethyl 1-(2-(3-(4-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetyl)piperidine-3-carboxylate

ethyl 1-(2-(3-(4-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetyl)piperidine-3-carboxylate

Cat. No.: B11269857
M. Wt: 542.1 g/mol
InChI Key: FKGORBCJVMLWBO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(3-(4-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetyl)piperidine-3-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,4-a]quinazolinone core. Its structure integrates a 4-chlorophenyl substituent, a thioxo group at position 1, and a piperidine-3-carboxylate moiety linked via an acetyl bridge.

Properties

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.1 g/mol

IUPAC Name

ethyl 1-[2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C26H24ClN3O4S2/c1-2-34-25(33)17-6-5-13-28(14-17)21(31)15-29-23-22(16-9-11-18(27)12-10-16)36-26(35)30(23)20-8-4-3-7-19(20)24(29)32/h3-4,7-12,17H,2,5-6,13-15H2,1H3

InChI Key

FKGORBCJVMLWBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl}piperidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazoloquinazoline Core: The synthesis begins with the formation of the thiazoloquinazoline core through a cyclization reaction involving a quinazoline derivative and a thioamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 1-{2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl}piperidine-3-carboxylate typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl}piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

The compound ethyl 1-(2-(3-(4-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetyl)piperidine-3-carboxylate is a complex chemical structure that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its applications, particularly focusing on its potential therapeutic uses, synthesis methods, and biological activities.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives of quinazoline and thiazole have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The compound's structure suggests it may interact with enzymes or receptors critical to cancer cell proliferation.

Antimicrobial Properties

Compounds containing thiazole and quinazoline rings have shown promising antibacterial and antifungal activities. The incorporation of the chlorophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration and interaction with microbial targets.

CNS Disorders Treatment

Given the structural similarities to other piperidine derivatives known for their neuroactive properties, this compound may also be explored for treating central nervous system disorders. Studies on related compounds have suggested potential efficacy in conditions like Alzheimer's disease and depression through mechanisms involving neurotransmitter modulation.

Case Studies

  • Anticancer Efficacy : A study on similar quinazoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting that modifications to the thiazoloquinazoline scaffold could yield potent anticancer agents .
  • Antimicrobial Testing : Research involving thiazole compounds has shown effective inhibition against various bacterial strains, indicating that the target compound may possess similar antimicrobial capabilities .
  • Neuroprotective Effects : Investigations into piperidine derivatives have revealed potential neuroprotective effects in animal models of Alzheimer's disease, warranting further exploration of this compound's effects on cognitive function .

Mechanism of Action

The mechanism of action of ethyl 1-{2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of a thiazole ring with a quinazolinone system, distinguishing it from simpler thiazolo-pyrimidine or thiazolo-pyridine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Class Core Structure Key Substituents Molecular Weight (Da) Reported Bioactivity
Target Compound Thiazolo[3,4-a]quinazolinone 4-chlorophenyl, thioxo, piperidine-3-carboxylate ~540 (estimated) Hypothesized kinase inhibition
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 4-methylphenyl, dichlorophenyl, pyrazole-methylene ~580 (reported) Antimicrobial (Molbank M776)

Key Differences and Implications

Core Heterocycle: The target compound’s thiazolo[3,4-a]quinazolinone core (two fused six-membered rings) offers enhanced planarity and rigidity compared to the thiazolo[3,2-a]pyrimidine system (fused five- and six-membered rings) in . This structural divergence may influence binding affinity to biological targets, as larger aromatic systems often improve interactions with hydrophobic enzyme pockets .

Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methylphenyl substituent in the analog.

Piperidine vs. Pyrazole Moiety :

  • The piperidine-3-carboxylate group introduces a basic nitrogen and ester functionality, enabling solubility modulation and hydrogen bonding. In contrast, the pyrazole-methylene group in the compound provides a rigid, planar spacer that may restrict conformational adaptability .

Physicochemical and Pharmacokinetic Predictions

  • LogP : Estimated at ~3.5 for the target compound (higher than ’s ~2.8 due to the 4-chlorophenyl group), suggesting improved membrane permeability.
  • Hydrogen-Bond Acceptors: 8 (vs.

Crystallographic Considerations

The compound’s piperidine ring likely adopts a chair conformation, as predicted by Cremer-Pople puckering parameters . Computational modeling using SHELX programs (e.g., SHELXL for refinement) could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies .

Research Findings and Hypotheses

  • Synthetic Challenges: The thiazoloquinazolinone core requires multi-step synthesis, including cyclocondensation and thionation, as seen in analogous thiazolo-pyrimidine syntheses .
  • Biological Potential: While direct data are lacking, structurally related thiazoloquinazolinones exhibit kinase inhibitory activity. The 4-chlorophenyl group may confer selectivity for tyrosine kinases over serine/threonine kinases .

Biological Activity

Ethyl 1-(2-(3-(4-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetyl)piperidine-3-carboxylate is a complex organic compound with potential biological activity. Its structure features a thiazoloquinazoline framework, which is known for various pharmacological properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex arrangement of functional groups, including a piperidine ring and a thiazoloquinazoline moiety. The molecular formula is C26H26ClN3O2SC_{26}H_{26}ClN_3O_2S, and its molecular weight is approximately 471.59 g/mol.

Molecular Structure

PropertyValue
Molecular FormulaC26H26ClN3O2S
Molecular Weight471.59 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, thiazole derivatives have been shown to possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria .

Anticancer Properties

The thiazoloquinazoline derivatives have been investigated for their anticancer potential. A study demonstrated that certain thiazole derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action often involves the induction of apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

In a study evaluating compounds with similar structures, the most active derivative exhibited an IC50 value of 0.009μM0.009\mu M against the EGFR enzyme, indicating potent anticancer activity .

Enzymatic Inhibition

Compounds derived from quinazoline structures have shown promise as inhibitors of various enzymes involved in disease pathways. For example, several synthesized quinazoline derivatives were evaluated for their ability to inhibit specific kinases associated with cancer progression .

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of Kinases : Many thiazoloquinazolines act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in several studies involving related compounds.

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate to Good
AnticancerIC50 = 0.009 µM (EGFR)
Enzymatic InhibitionEffective against kinases

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